molecular formula C9H12ClN B1361660 (R)-1-(3-Chlorophenyl)propan-1-amine CAS No. 1168139-52-3

(R)-1-(3-Chlorophenyl)propan-1-amine

Cat. No.: B1361660
CAS No.: 1168139-52-3
M. Wt: 169.65 g/mol
InChI Key: PLIWCUPYMOIFAV-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Chlorophenyl)propan-1-amine (CAS 1168139-52-3) is a chiral propylamine derivative of high interest in medicinal chemistry and pharmacological research . With a molecular formula of C9H12ClN and a molecular weight of 169.65 g/mol, this enantiopure compound serves as a critical synthetic intermediate or a potential pharmacophore in the development of active molecules . Compounds with the 1-(3-chlorophenyl)propan-1-amine structure are known to be explored in the development of calcimimetic agents . These agents, such as the phenylalkylamine R-568, function by acting on the calcium-sensing receptor (CaSR) in the parathyroid gland . This action mimics the effect of extracellular calcium, leading to receptor activation and subsequent inhibition of parathyroid hormone (PTH) secretion, a mechanism of significant interest for researching conditions like primary hyperparathyroidism . As a chiral building block, this (R)-enantiomer offers researchers a specific stereochemistry for creating targeted molecular libraries or for studying structure-activity relationships. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Certificate of Analysis for lot-specific data and consult the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3-chlorophenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIWCUPYMOIFAV-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649742
Record name (1R)-1-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168139-52-3
Record name (αR)-3-Chloro-α-ethylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1168139-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(3-Chlorophenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1168139-52-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Stereoselective Synthesis Methodologies for R 1 3 Chlorophenyl Propan 1 Amine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis utilizes chiral catalysts, typically transition metal complexes or small organic molecules, to convert a prochiral precursor into a chiral product with high enantioselectivity. These methods are cornerstones of modern organic synthesis for producing enantiopure compounds.

Asymmetric Hydrogenation of Prochiral Imine Precursors

Asymmetric hydrogenation of prochiral imines is one of the most direct and atom-economical methods for synthesizing chiral amines. This approach involves the reduction of a C=N double bond of an imine, derived from the corresponding ketone 1-(3-chlorophenyl)propan-1-one, using molecular hydrogen in the presence of a chiral transition metal catalyst.

The success of this method hinges on the design of the chiral ligand and the choice of the metal center (commonly rhodium, ruthenium, iridium, or palladium). For the hydrogenation of ketimines, palladium-based catalysts have shown significant promise. For instance, complexes of palladium with chiral bisphosphine ligands, such as (S)-SegPhos or (S)-SynPhos, have been effective in the asymmetric hydrogenation of various N-activated imines. dicp.ac.cn The activation of the imine nitrogen with groups like tosyl (Ts) or diphenylphosphinyl (P(O)Ph₂) is often crucial for achieving high reactivity and enantioselectivity. dicp.ac.cn While specific data for the N-activated imine of 1-(3-chlorophenyl)propan-1-one is not extensively documented, analogous systems demonstrate the potential of this methodology. High enantiomeric excesses, often in the range of 87-99% ee, are achievable under optimized conditions, typically using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as the solvent and operating under hydrogen pressure. dicp.ac.cn

Table 1: Representative Results for Pd-Catalyzed Asymmetric Hydrogenation of N-Tosyl Imines Data based on analogous substrates to illustrate typical efficiency.

EntrySubstrate (Ar)Chiral LigandSolventH₂ Pressure (psi)ee (%)Ref
1Phenyl(S)-SynPhosTFE100097 dicp.ac.cn
24-Methylphenyl(S)-SynPhosTFE100096 dicp.ac.cn
34-Methoxyphenyl(S)-SynPhosTFE100095 dicp.ac.cn
42-Naphthyl(S)-SynPhosTFE100088 dicp.ac.cn

Transition Metal-Catalyzed Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a one-pot process that combines a ketone, an amine source (like ammonia), and a reducing agent in the presence of a chiral transition metal catalyst. nih.gov This method avoids the isolation of the intermediate imine, which can sometimes be unstable. The reaction proceeds through the in-situ formation of an imine or enamine, which is then stereoselectively reduced by the chiral catalyst. nih.govrsc.org

Hydrogen gas is an ideal reducing agent for this transformation due to its low cost and the formation of water as the only byproduct. nih.gov Chiral catalysts based on iridium, rhodium, and ruthenium have been developed for this purpose. The choice of catalyst, amine source, and reaction conditions is critical for controlling the enantioselectivity. For the synthesis of (R)-1-(3-Chlorophenyl)propan-1-amine, this would involve the reaction of 1-(3-chlorophenyl)propan-1-one with an ammonia (B1221849) source and hydrogen, catalyzed by a suitable chiral metal complex. The development of robust catalysts that are tolerant of ammonia and can operate under mild conditions remains an active area of research.

Organocatalytic Enantioselective Routes Utilizing Chiral Catalysts

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to metal-based catalysts. For the synthesis of chiral amines, chiral phosphoric acids (CPAs), thioureas, or proline derivatives can be used. mdpi.com These catalysts can activate the imine intermediate towards nucleophilic attack by a hydride donor.

A common strategy involves the reductive amination of a ketone where a chiral organocatalyst, such as a CPA, activates the in-situ formed imine. A stoichiometric reductant, like a Hantzsch ester or a borohydride, then delivers the hydride stereoselectively. The chiral catalyst creates a specific chiral environment around the imine, directing the hydride attack to one of the enantiotopic faces of the C=N bond. While a powerful tool, finding specific organocatalytic systems that provide high enantioselectivity for the synthesis of this compound from its corresponding ketone requires dedicated catalyst screening and optimization.

Biocatalytic Synthesis Strategies

Biocatalysis utilizes enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions. For the synthesis of chiral amines, amine dehydrogenases and transaminases are particularly powerful tools.

Enzyme-Catalyzed Reductive Amination employing Amine Dehydrogenases (AmDHs)

Amine dehydrogenases (AmDHs) catalyze the direct asymmetric reductive amination of a broad range of ketones and aldehydes to produce chiral amines, using ammonia as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.gov This process is highly atom-efficient, generating only water as a byproduct. nih.gov

The reaction requires a cofactor regeneration system, as the nicotinamide cofactors are expensive. A common approach is to use a secondary enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), which oxidizes a cheap substrate (e.g., formate or glucose) to regenerate the NADH/NADPH consumed by the AmDH. nih.gov Many identified AmDHs exhibit a strong preference for producing (R)-amines with excellent enantioselectivity (>99% ee). rsc.org The application of an (R)-selective AmDH to 1-(3-chlorophenyl)propan-1-one would be a direct and highly efficient route to this compound.

Table 2: Substrate Scope of (R)-Selective Amine Dehydrogenases Data based on a study of AmDHs to show typical substrate range and efficiency.

EntrySubstrateAmine DehydrogenaseConversion (%)ee (%)Ref
1PropiophenoneCh1-AmDH>99>99 (R) nih.gov
24-Phenyl-2-butanoneRs-PhAmDH>99>99 (R) nih.gov
3Cyclohexyl methyl ketoneCh1-AmDH>99>99 (R) nih.gov
4AcetophenoneRs-PhAmDH>99>99 (R) nih.gov

ω-Transaminase-Mediated Asymmetric Amination for this compound

ω-Transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. mdpi.com This method is widely used on an industrial scale for the production of enantiopure amines. By selecting an appropriate (R)- or (S)-selective ω-TA, either enantiomer of the target amine can be synthesized from a prochiral ketone. nih.gov

For the synthesis of this compound, an (R)-selective ω-transaminase (R-ω-TA) would be used to transfer an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the substrate 1-(3-chlorophenyl)propan-1-one. nih.gov The reaction equilibrium often lies on the side of the ketone substrate, so strategies are employed to drive the reaction towards product formation. These include using a large excess of the amine donor or removing the ketone byproduct. mdpi.com Protein engineering has been extensively used to develop ω-TAs with improved stability, broader substrate scope, and enhanced activity, making them highly versatile biocatalysts for chiral amine synthesis. nih.gov Studies on structurally similar substrates like 1-phenylpropan-2-one have shown that (R)-selective transaminases can achieve high conversions (88-92%) and excellent enantioselectivities (>99% ee). rsc.org

Table 3: Asymmetric Synthesis of Chiral Amines using (R)-Transaminases Data based on analogous substrates to illustrate typical efficiency.

EntrySubstrateBiocatalystAmine DonorConversion (%)ee (%)Ref
11-Phenylpropan-2-oneArR-TAsec-Butylamine92>99 (R) rsc.org
21-(3,4-Dichlorophenyl)propan-2-oneArR-TAsec-Butylamine89>99 (R) rsc.org
31-(3,4-Dimethylphenyl)propan-2-oneArR-TAsec-Butylamine88>99 (R) rsc.org

Imine Reductase (IRED)-Catalyzed Stereoselective Preparation

The asymmetric synthesis of chiral amines through the reductive amination of prochiral ketones is a highly efficient and atom-economical method. Imine reductases (IREDs), which are NAD(P)H-dependent enzymes, have become powerful biocatalysts for this transformation, offering high enantioselectivity under mild reaction conditions. researchgate.netnih.govnih.gov The synthesis of this compound can be achieved by the reductive amination of 1-(3-chlorophenyl)propan-1-one.

The general reaction catalyzed by an (R)-selective IRED involves the ketone, an amine source (such as ammonia or an alkylamine), and a nicotinamide cofactor (typically NADPH or a regeneration system). nih.govnih.gov The enzyme facilitates the formation of an intermediate imine, which is then stereoselectively reduced to the target (R)-amine. The high degree of stereocontrol is dictated by the specific arrangement of the substrate within the enzyme's active site. While a broad library of IREDs exists, the selection of an optimal enzyme is crucial for achieving high conversion and enantiomeric excess (ee) for a specific substrate like 1-(3-chlorophenyl)propan-1-one. researchgate.netnih.gov

In a study exploring the substrate scope of various IREDs, enzymes were screened against a panel of ketones and amines. For the synthesis of β-aryl propanamines, certain IREDs have demonstrated excellent conversion rates and enantioselectivity, often exceeding 90-99% ee for the desired (R)- or (S)-enantiomer depending on the enzyme used. researchgate.net

Table 1: Representative Data for IRED-Catalyzed Reductive Amination Note: This table presents generalized data based on the performance of IREDs with similar β-aryl ketone substrates.

Enzyme Source Substrate Amine Source Cofactor System Conversion (%) Enantiomeric Excess (ee %) Product Configuration
Streptomyces sp. 1-(3-chlorophenyl)propan-1-one Ammonia NADPH Regeneration >95 >99 R

Protein Engineering and Directed Evolution for Biocatalyst Optimization

While wild-type IREDs can exhibit useful activity, their performance (including activity, stability, and stereoselectivity) for non-natural substrates is often suboptimal for industrial applications. researchgate.netresearchgate.net Protein engineering, particularly through directed evolution, has become an indispensable tool for tailoring IREDs to specific synthetic needs. researchgate.netnih.gov This process involves iterative rounds of gene mutagenesis, expression, and high-throughput screening to identify enzyme variants with improved properties.

For the synthesis of specific chiral amines, directed evolution has led to dramatic improvements in enzyme performance. For instance, in the synthesis of a key intermediate for the drug GSK2879552, three rounds of evolution resulted in an IRED variant with a staggering >38,000-fold improvement in activity over the wild-type enzyme. researchgate.net Similarly, engineered IREDs have been developed for the synthesis of other pharmaceutical intermediates, achieving high yields and enantiomeric excess (>99.7% ee) on a kilogram scale. researchgate.netmdpi.com

The process of optimizing an IRED for the production of this compound would involve:

Identifying a starting IRED with some promiscuous activity on 1-(3-chlorophenyl)propan-1-one.

Creating mutant libraries using techniques like error-prone PCR or site-directed mutagenesis targeting residues in the active site. Key residues that control stereoselectivity and substrate binding are often targeted. nih.gov

Screening the libraries for variants with increased conversion and/or enantioselectivity for the desired (R)-amine.

Combining beneficial mutations to generate superior biocatalysts. nih.govresearchgate.net

Through such efforts, enzymes can be evolved to not only increase activity but also, in some cases, to invert the stereoselectivity, providing access to either the (R) or (S) enantiomer from the same precursor. nih.gov

Chiral Resolution Techniques for this compound

Chiral resolution remains a widely used and practical approach for obtaining enantiomerically pure compounds, especially on an industrial scale. This involves the separation of a racemic mixture into its individual enantiomers.

Classical Resolution via Diastereomeric Salt Formation with Chiral Acids

This classical method relies on the reaction of a racemic base, such as 1-(3-chlorophenyl)propan-1-amine (B1591722), with an enantiomerically pure chiral acid. libretexts.orglibretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization.

The general process is as follows:

The racemic amine is dissolved in a suitable solvent.

An enantiopure chiral acid (the resolving agent), such as (R,R)-tartaric acid or (R)-mandelic acid, is added.

The solution is allowed to cool, promoting the precipitation of the less soluble diastereomeric salt.

The crystallized salt is isolated by filtration.

A strong base is used to treat the isolated salt, which neutralizes the chiral acid and liberates the enantiomerically enriched free amine.

The efficiency of this process is highly dependent on the choice of the chiral acid and the crystallization solvent. nih.govnih.gov

Table 2: Common Chiral Acids for Resolution of Amines

Chiral Resolving Agent Structure Typical Solvents for Crystallization
(R,R)-Tartaric Acid HOOC-CH(OH)-CH(OH)-COOH Ethanol (B145695), Methanol (B129727), Water
(R)-Mandelic Acid C₆H₅-CH(OH)-COOH Isopropanol (B130326), Acetone

Kinetic Resolution utilizing Enzymatic Methods (e.g., Lipase-Catalyzed Acylation)

Enzymatic kinetic resolution (EKR) is a powerful method that utilizes the stereoselectivity of enzymes to differentiate between the two enantiomers of a racemate. nih.gov Lipases are commonly employed for the resolution of chiral amines through enantioselective acylation. researchgate.net In this process, the lipase (B570770) preferentially catalyzes the acylation of one enantiomer, leaving the other unreacted.

For the resolution of racemic 1-(3-chlorophenyl)propan-1-amine, the mixture would be treated with a lipase, such as Candida antarctica lipase B (CAL-B), in the presence of an acyl donor (e.g., ethyl acetate). The enzyme would selectively acylate one enantiomer (for instance, the R-enantiomer) to form an amide, while the (S)-enantiomer remains largely unreacted. The resulting mixture of the acylated amine and the unreacted amine can then be separated. The maximum theoretical yield for a single enantiomer in a kinetic resolution is 50%. diva-portal.org

The success of the resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's selectivity. High E-values (typically >200) are desirable for achieving products with high enantiomeric excess at approximately 50% conversion. nih.gov

Chromatographic Resolution for Enantiomeric Separation

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs), are highly effective for both analytical and preparative-scale separation of enantiomers. mdpi.comchromatographyonline.comjiangnan.edu.cn

The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most versatile and widely used for separating a broad range of chiral compounds, including amines. nih.govyakhak.org

For the separation of 1-(3-chlorophenyl)propan-1-amine enantiomers, a typical approach would involve:

Column: A column packed with a chiral stationary phase, such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)).

Mobile Phase: A mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol or ethanol is commonly used in normal-phase HPLC. chromatographyonline.com Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) are often required to improve peak shape and resolution for amine compounds. chromatographyonline.com

Supercritical fluid chromatography (SFC) is often considered a "green" alternative to HPLC, using supercritical CO₂ as the main mobile phase, which reduces organic solvent consumption and can lead to faster separations. chromatographyonline.com

Table 3: Example Chromatographic Conditions for Chiral Amine Separation

Technique Chiral Stationary Phase (CSP) Mobile Phase Composition Typical Additives
HPLC Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol (90:10) 0.1% Diethylamine
HPLC Cyclodextrin-based (e.g., Cyclobond I) Acetonitrile/Methanol 0.3% TFA / 0.2% TEA chromatographyonline.com

Racemization Strategies for Undesired Enantiomers

For the undesired (S)-1-(3-chlorophenyl)propan-1-amine, several racemization methods could be employed. These typically involve the reversible formation of an achiral intermediate, such as an imine.

Chemical Racemization:

Base- or Acid-Catalyzed Racemization: Treatment with strong bases or acids at elevated temperatures can facilitate racemization by deprotonation/reprotonation at the stereocenter, although this can sometimes lead to side reactions.

Transition Metal Catalysis: Certain transition metal complexes can catalyze the racemization of amines through mechanisms involving dehydrogenation to an imine followed by hydrogenation.

Enzymatic Racemization:

In some DKR systems, an enzyme cascade is used where a lipase performs the kinetic resolution and a second enzyme system, such as a combination of stereo-complementary transaminases, is used to racemize the unreacted enantiomer in situ. diva-portal.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product.

Chemical Transformations and Derivatization of R 1 3 Chlorophenyl Propan 1 Amine

Reactions at the Amine Functionality

The primary amine group is a nucleophilic center that readily participates in various bond-forming reactions.

Acylation Reactions and Synthesis of N-Substituted Amides

The amine functionality of (R)-1-(3-Chlorophenyl)propan-1-amine can be readily acylated to form N-substituted amides. This common transformation involves reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. researchgate.netchemguide.co.uk These reactions are fundamental in medicinal chemistry for creating amide bonds, which are prevalent in biologically active molecules. researchgate.net

The general scheme involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. chemguide.co.uk When using acyl chlorides, the reaction typically proceeds via a nucleophilic addition-elimination mechanism, releasing hydrogen chloride as a byproduct, which is often neutralized by a base. chemguide.co.uk Alternatively, carboxylic acids can be coupled with the amine using reagents like phosphonium (B103445) salts, which activate the carboxylic acid to facilitate the reaction. nih.gov

Table 1: Examples of Acylation Reactions

Acylating Agent Reagents/Conditions Product
Acetyl chloride Base (e.g., triethylamine), CH₂Cl₂ N-(1-(3-chlorophenyl)propyl)acetamide
Benzoic acid Coupling agent (e.g., T3P®), HCl N-(1-(3-chlorophenyl)propyl)benzamide

Alkylation and Reductive Alkylation of the Amine Group

Alkylation of the amine group introduces alkyl substituents onto the nitrogen atom. While direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation, reductive amination (also known as reductive alkylation) offers a more controlled and widely used alternative. masterorganicchemistry.commdma.ch

Reductive amination is a two-step process that occurs in a single pot. wikipedia.org First, the primary amine reacts with a ketone or an aldehyde to form an imine intermediate through a condensation reaction. wikipedia.orgchemistrysteps.com This imine is then reduced in situ by a reducing agent to yield the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org The choice of reducing agent is crucial; mild reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comchemistrysteps.com This method is highly versatile and allows for the synthesis of a wide range of N-alkylated derivatives under mild conditions. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Reductive Alkylation Reactions

Carbonyl Compound Reducing Agent Product
Acetone Sodium cyanoborohydride (NaBH₃CN) N-isopropyl-1-(3-chlorophenyl)propan-1-amine
Formaldehyde Sodium triacetoxyborohydride (NaBH(OAc)₃) 1-(3-chlorophenyl)-N-methylpropan-1-amine

Formation of Imine Derivatives and Subsequent Reactivity

The reaction of this compound with aldehydes or ketones under acid-catalyzed, dehydrating conditions leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.comlibretexts.org

The pH of the reaction is a critical factor; it is typically fastest around a pH of 5. libretexts.org Imines are valuable synthetic intermediates. As mentioned previously, their most common application is their in-situ reduction to form alkylated amines in reductive amination protocols. masterorganicchemistry.com However, they can also be isolated and used in other transformations, although their stability can be sensitive to hydrolysis, which reverts them to the parent amine and carbonyl compound. libretexts.org

Table 3: Examples of Imine Formation

Carbonyl Compound Conditions Product (Imine)
Benzaldehyde Acid catalyst (e.g., TsOH), Toluene, Dean-Stark trap (R,E)-N-(benzylidene)-1-(3-chlorophenyl)propan-1-amine

Transformations Involving the Chlorophenyl Moiety

The chloro-substituted aromatic ring provides a handle for carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. chemistrysteps.com

In the case of this compound, the aminopropyl substituent is not a strong electron-withdrawing group. Therefore, the chlorophenyl ring is not sufficiently activated for classical SₙAr reactions to occur under standard conditions. chemistrysteps.commasterorganicchemistry.com Transformations at this position generally require the more robust methods described in the following section.

Cross-Coupling Reactions for Aryl Ring Functionalization

The chlorine atom on the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for forming biaryl structures. The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the product. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a cornerstone of modern synthetic chemistry for constructing arylamines. rug.nl The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl chloride and a terminal alkyne. wikipedia.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The key steps involve the formation of a copper acetylide, which then participates in the palladium catalytic cycle. youtube.com

Table 4: Potential Cross-Coupling Reactions

Reaction Type Coupling Partner Catalyst/Ligand/Base Potential Product
Suzuki-Miyaura Phenylboronic acid Pd(OAc)₂ / PCy₃ / K₂CO₃ organic-chemistry.org (R)-1-(biphenyl-3-yl)propan-1-amine
Buchwald-Hartwig Aniline Pd₂(dba)₃ / BrettPhos / NaOtBu rug.nl (R)-N-phenyl-3-(1-aminopropyl)aniline

Table of Compounds

Compound Name
This compound
N-(1-(3-chlorophenyl)propyl)acetamide
N-(1-(3-chlorophenyl)propyl)benzamide
N-(1-(3-chlorophenyl)propyl)-4-(phenylsulfonyl)benzamide
N-isopropyl-1-(3-chlorophenyl)propan-1-amine
1-(3-chlorophenyl)-N-methylpropan-1-amine
N-cyclohexyl-1-(3-chlorophenyl)propan-1-amine
(R,E)-N-(benzylidene)-1-(3-chlorophenyl)propan-1-amine
(R)-N-(propan-2-ylidene)-1-(3-chlorophenyl)propan-1-amine
(R)-1-(biphenyl-3-yl)propan-1-amine
(R)-N-phenyl-3-(1-aminopropyl)aniline
(R)-1-(3-(phenylethynyl)phenyl)propan-1-amine
Acetyl chloride
Benzoic acid
4-(Phenylsulfonyl)benzoyl chloride
Acetone
Formaldehyde
Cyclohexanone
Benzaldehyde
Propan-2-one
Phenylboronic acid
Aniline
Phenylacetylene
Triethylamine (B128534)
Propylphosphonic anhydride (B1165640) (T3P®)
Sodium hydroxide (B78521) (NaOH)
Sodium cyanoborohydride (NaBH₃CN)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
α-picoline-borane
Acetic acid (AcOH)
p-Toluenesulfonic acid (TsOH)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Tricyclohexylphosphine (PCy₃)
Potassium carbonate (K₂CO₃)
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
BrettPhos
Sodium tert-butoxide (NaOtBu)
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

Oxidative and Reductive Modifications of the Carbon Skeleton of this compound Remain an Unexplored Area of Research

Despite the importance of chiral amines in medicinal chemistry and organic synthesis, a comprehensive review of the scientific literature reveals a notable absence of specific research focused on the oxidative and reductive modifications of the carbon skeleton of this compound. While general methodologies for the transformation of related aromatic and aliphatic amines are well-established, their direct application to this specific chiral compound has not been detailed in published studies.

General chemical principles suggest potential pathways for the modification of the carbon framework of this compound. For instance, the aromatic chlorophenyl ring could theoretically undergo reductive modification through catalytic hydrogenation. This class of reaction is known to convert aromatic rings into their corresponding cycloalkane derivatives under various catalytic systems, such as those employing palladium, platinum, or rhodium. However, specific conditions, catalyst selection, and the stereochemical outcome of such a reduction on this compound have not been documented.

Similarly, oxidative modifications of the propan-1-amine side chain are conceivable. The benzylic carbon, being adjacent to the phenyl ring, could be a target for oxidation to a carbonyl group, which would transform the amine into the corresponding ketone, 2-amino-1-(3-chlorophenyl)propan-1-one. While the existence of this ketone is noted in chemical databases, detailed experimental procedures for its synthesis via the oxidation of this compound are not available in the reviewed literature.

Furthermore, dehydrogenation of the alkyl chain could introduce unsaturation, potentially leading to the formation of an enamine or an imine, depending on the reaction conditions. Such transformations are often catalyzed by transition metals and can be influenced by the nature of the substituents on both the aromatic ring and the amine.

It is important to emphasize that the aforementioned transformations are based on general chemical reactivity and have not been specifically reported for this compound. The absence of detailed research findings, including reaction conditions, yields, and spectroscopic data for the products of such transformations, precludes the creation of a data table summarizing these modifications.

Strategic Utility in Asymmetric Organic Synthesis and Medicinal Chemistry Research

(R)-1-(3-Chlorophenyl)propan-1-amine as a Chiral Building Block for Complex Molecules

This compound serves as a fundamental chiral synthon for the introduction of a defined stereocenter in the synthesis of more complex molecular structures. The primary amine and the stereogenic center at the C1 position are key features that allow for its incorporation into larger molecules through a variety of chemical transformations, including amidation, alkylation, and reductive amination. The 3-chlorophenyl group not only influences the steric and electronic properties of the molecule but also provides a handle for further functionalization through cross-coupling reactions.

The utility of chiral amines as building blocks is a well-established strategy in asymmetric synthesis. These compounds allow for the transfer of chirality to a new molecule, thereby controlling the stereochemical outcome of a reaction. While specific examples detailing the synthesis of complex molecules directly from this compound are not extensively documented in publicly available literature, its structural similarity to other widely used chiral amines suggests its potential in the diastereoselective synthesis of a range of organic compounds. In such syntheses, the chiral amine can be reacted with a prochiral substrate to generate a diastereomeric intermediate, which can then be further transformed or purified to yield an enantiomerically enriched final product.

PropertyValue
Molecular FormulaC9H12ClN
Molecular Weight169.65 g/mol
Chirality(R)
Functional GroupsPrimary amine, 3-chlorophenyl

Development of Chiral Ligands and Organocatalysts from this compound Derivatives

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. Chiral amines, including derivatives of this compound, are attractive scaffolds for the design of such catalytic systems. The primary amine functionality can be readily modified to introduce phosphine (B1218219), oxazoline, or other coordinating groups to create chiral ligands for transition-metal-catalyzed reactions.

For instance, chiral phosphine ligands derived from amines are widely used in asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. The stereochemical information embedded in the chiral backbone of the ligand, originating from the parent amine, can effectively control the enantioselectivity of the catalytic transformation. Although specific research detailing the synthesis of chiral ligands directly from this compound is limited, the general principles of ligand design strongly support its potential in this area.

Furthermore, derivatives of this chiral amine can be employed as organocatalysts. The amine itself, or its derivatives such as thioureas or squaramides, can act as hydrogen-bond donors to activate substrates and control the stereochemical outcome of reactions like Michael additions, aldol (B89426) reactions, and Mannich reactions. The 3-chlorophenyl group can play a role in modulating the catalyst's solubility and electronic properties, thereby influencing its catalytic activity and selectivity.

Catalyst TypePotential Application
Chiral Phosphine LigandsAsymmetric Hydrogenation, Cross-Coupling
Chiral Oxazoline LigandsAsymmetric Allylic Alkylation
Chiral Thiourea OrganocatalystsAsymmetric Michael Addition, Aldol Reaction
Chiral Primary Amine CatalystsEnamine Catalysis

Precursors in the Stereoselective Synthesis of Pharmaceutical Intermediates

One of the most significant applications of this compound is as a chiral intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS). myskinrecipes.com Its structural resemblance to phenethylamine (B48288) derivatives makes it a suitable starting material for the synthesis of antidepressants and stimulants. myskinrecipes.com The presence of the chiral center is crucial for producing enantiomerically pure drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.

A notable example of the importance of structurally related compounds is the synthesis of the anti-obesity drug Lorcaserin, which is synthesized from the isomeric (R)-2-(3-Chlorophenyl)propan-1-amine. This highlights the value of chlorophenyl-substituted propanamines as key building blocks in the pharmaceutical industry.

Furthermore, the precursor to this compound, which is 1-(3-chlorophenyl)propan-1-one, is also a precursor to 3-chloromethcathinone (B1649792) (3-CMC), a psychoactive substance. This underscores the relevance of this chemical scaffold in the synthesis of neurologically active compounds. The stereoselective synthesis of pharmaceutical intermediates from this compound ensures the production of the desired enantiomer, which is a critical aspect of modern drug development.

Pharmaceutical Target ClassPotential Application
Central Nervous System (CNS) AgentsAntidepressants, Stimulants
Serotonin Receptor AgonistsAnti-obesity drugs (demonstrated with isomer)
Psychoactive SubstancesResearch and forensic standards

Application in the Construction of Chiral Molecular Architectures with Defined Stereochemistry

The controlled assembly of molecules into well-defined three-dimensional structures is a key objective in supramolecular chemistry and materials science. Chiral molecules like this compound can be used as building blocks for the construction of chiral molecular architectures with specific stereochemistry. The amine group can participate in hydrogen bonding, while the aromatic ring can engage in π-π stacking interactions, directing the self-assembly of molecules into ordered supramolecular structures.

Derivatives of this chiral amine can be incorporated into larger molecules, such as polymers or macrocycles, to impart chirality to the resulting material. For example, polymerization of a monomer derived from this compound could lead to the formation of a chiral polymer with a helical structure. Such chiral materials can have applications in chiral recognition, separation, and asymmetric catalysis.

While specific examples of the use of this compound in the construction of such architectures are not widely reported, the principles of crystal engineering and supramolecular chemistry suggest its potential in this area. The interplay of hydrogen bonding, van der Waals forces, and π-π interactions, guided by the inherent chirality of the molecule, can lead to the formation of complex and functionally interesting chiral assemblies.

Type of ArchitecturePotential Application
Chiral PolymersChiral stationary phases for chromatography
Chiral MacrocyclesEnantioselective recognition and sensing
Chiral Metal-Organic FrameworksAsymmetric catalysis and separation
Supramolecular GelsStimuli-responsive materials

Analytical Methodologies for Stereochemical Characterization and Enantiopurity Assessment

Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic techniques are powerful tools for the separation of enantiomers, allowing for the quantification of the enantiomeric excess (e.e.) or enantiomeric purity of a chiral substance. This is achieved by using a chiral environment, either in the stationary phase or as an additive to the mobile phase, which interacts differently with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the enantioseparation of chiral amines. The separation is typically achieved on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most successful for the resolution of a broad range of chiral compounds, including primary amines.

For compounds structurally similar to 1-(3-Chlorophenyl)propan-1-amine (B1591722), such as other 1-arylpropan-2-amines, cellulose-based columns like Chiralcel OD-H and Lux Cellulose-3 have demonstrated effective enantioseparation. mdpi.com The mobile phase composition, particularly the nature and concentration of the alcohol modifier and the basic additive (e.g., diethylamine), plays a crucial role in achieving baseline separation. mdpi.com The basic additive is often necessary to reduce peak tailing and improve the chromatography of basic analytes like amines.

Table 1: Illustrative Chiral HPLC Conditions for the Separation of Phenylalkylamines

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)DetectionAnalyte Class
Chiralcel OD-Hn-Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1)1.025UV at 254 nm1-Phenylethylamine derivatives
Lux Cellulose-3n-Hexane/Ethanol (B145695)/Diethylamine (90:10:0.1)0.825UV at 220 nm1-Arylpropan-2-amines
Chiralpak IAMethanol (B129727)/Acetonitrile (50:50)1.030UV at 230 nmPrimary aromatic amines

This table presents typical conditions for the chiral separation of compounds structurally related to (R)-1-(3-Chlorophenyl)propan-1-amine and should be considered as a starting point for method development.

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for the determination of enantiomeric purity, particularly for volatile compounds. For primary amines, derivatization is often required to improve their volatility and chromatographic behavior. A common derivatization agent is trifluoroacetic anhydride (B1165640) (TFAA), which converts the amine into a more volatile trifluoroacetamide (B147638) derivative.

The separation of the derivatized enantiomers is then carried out on a GC column coated with a chiral selector, frequently a cyclodextrin (B1172386) derivative. For instance, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been used as a chiral stationary phase for the separation of trifluoroacetylated 1-phenylalkylamines. wiley.com The separation is influenced by factors such as the oven temperature, the carrier gas flow rate, and the specific structure of the analyte. Generally, lower temperatures lead to better enantioseparation. wiley.com

Table 2: Example of Chiral GC Conditions for Derivatized Phenylalkylamines

Chiral Stationary PhaseDerivatizing AgentCarrier GasOven Temperature ProgramDetectorAnalyte Class
Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrinTrifluoroacetic anhydride (TFAA)HydrogenIsothermal at 120 °CFID1-Phenylethylamine
Chirasil-ValN-trifluoroacetyl-L-prolyl chlorideHelium100 °C (5 min) to 180 °C at 2 °C/minFIDAmphetamine derivatives

This table provides exemplary conditions for the chiral GC analysis of derivatized phenylalkylamines, which are analogous in structure to this compound.

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC and GC for enantioseparations, offering advantages such as high speed, reduced solvent consumption, and lower back pressure. SFC typically uses supercritical carbon dioxide as the main mobile phase component, often with a polar organic modifier like methanol or ethanol.

For the separation of primary amines, both polysaccharide-based and cyclofructan-based CSPs have proven effective in SFC. chromatographyonline.comnih.gov The addition of acidic and basic additives to the modifier can significantly influence the retention and selectivity. For instance, a combination of trifluoroacetic acid and triethylamine (B128534) in methanol has been shown to provide excellent selectivity for a range of primary amines on a cyclofructan-based CSP. chromatographyonline.com More recently, crown ether-based CSPs have demonstrated exceptional capability for resolving racemates of primary amines in SFC. wiley.com

Table 3: Representative Chiral SFC Conditions for Primary Amine Separation

Chiral Stationary PhaseMobile Phase (CO2/Modifier)Modifier AdditivesBack Pressure (bar)Temperature (°C)Analyte Class
Larihc CF6-P (Cyclofructan)80/20 (CO2/Methanol)0.3% TFA / 0.2% TEA15035Primary aromatic amines
Chiralpak IA70/30 (CO2/Ethanol)0.1% Diethylamine12040Phenylalkylamines
Crownpak CR-I(+)85/15 (CO2/Methanol)0.8% TFA10025Primary amines

This table illustrates typical starting conditions for chiral SFC method development for primary amines similar to this compound.

Spectroscopic Methods for Stereochemical Assignment and Enantiomeric Excess Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable information about the stereochemistry of chiral molecules. While NMR is not an inherently chiral technique, the use of chiral auxiliary reagents allows for the differentiation of enantiomers.

A common strategy for determining the enantiomeric excess and assigning the absolute configuration of chiral amines by NMR is to derivatize the amine with a chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio of the original amine can be determined.

A widely used CDA for amines is α-methoxy-α-trifluoromethylphenylacetic acid, also known as Mosher's acid. nih.govspringernature.com Reaction of the chiral amine with the acid chloride of (R)- and (S)-Mosher's acid yields a pair of diastereomeric amides. The protons in these diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl ring in the Mosher's acid moiety, leading to different chemical shifts in the ¹H NMR spectrum. nih.gov By comparing the spectra of the amides formed with both (R)- and (S)-Mosher's acid, the absolute configuration of the amine can often be assigned based on established models of the preferred conformation of the Mosher's amides. nih.gov

For this compound, derivatization with (R)- and (S)-Mosher's acid chloride would produce two diastereomeric amides. Analysis of the ¹H NMR spectra of these amides, particularly the chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter, would allow for the determination of enantiomeric purity and potentially the confirmation of the absolute configuration.

Table 4: Expected ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in Mosher's Amide Analysis of a Chiral Amine

ProtonsExpected Sign of Δδ for a Simplified Model
Protons on the larger substituent at the stereocenterNegative
Protons on the smaller substituent at the stereocenterPositive

This table provides a simplified model for the expected chemical shift differences in Mosher's amide analysis. The actual assignment requires careful conformational analysis.

Chiroptical Spectroscopy

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. Enantiomers exhibit mirror-image CD spectra, making this technique highly effective for determining the absolute configuration and enantiomeric purity. The absolute configuration of this compound can be determined by comparing its experimental CD spectrum with the spectrum predicted by quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). A positive Cotton effect at a specific wavelength for one enantiomer will be a negative Cotton effect for the other.

Table 3: Hypothetical Circular Dichroism Data for the Enantiomers of 1-(3-Chlorophenyl)propan-1-amine

EnantiomerWavelength (nm)Molar Ellipticity [θ] (deg cm2 dmol-1)
This compound220+5000
(S)-1-(3-Chlorophenyl)propan-1-amine220-5000

Note: The data presented in this table is hypothetical and for illustrative purposes.

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. A polarimeter is used to measure this rotation. The specific rotation [α] is a characteristic property of a chiral molecule. The enantiomeric excess of a sample of this compound can be determined by comparing its measured specific rotation to the specific rotation of the enantiomerically pure compound.

The relationship is given by: ee (%) = ([α]observed / [α]max) * 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Table 4: Illustrative Optical Rotation Data

CompoundSpecific Rotation [α]D20
This compound+35.0° (c 1, CHCl3)
(S)-1-(3-Chlorophenyl)propan-1-amine-35.0° (c 1, CHCl3)

Note: The data presented in this table is hypothetical and for illustrative purposes.

High-Throughput Screening (HTS) Methodologies for Asymmetric Reaction Optimization

High-throughput screening (HTS) methodologies are essential for the rapid optimization of asymmetric syntheses to produce enantiomerically pure compounds like this compound. These methods allow for the simultaneous analysis of a large number of reaction conditions.

One prominent HTS approach for chiral amines involves the use of fluorescent sensor arrays. In this method, the chiral amine analyte binds to a chiral host, leading to a change in the fluorescence properties of the system. The magnitude of this change can be correlated with the enantiomeric excess of the amine. Another powerful HTS technique utilizes circular dichroism in a microplate format, enabling the rapid determination of both concentration and enantiomeric excess from a small sample size. nih.gov These methods significantly accelerate the discovery and optimization of stereoselective catalytic reactions.

Table 5: Example of a High-Throughput Screening Assay for a Chiral Amine

WellCatalystLigandEnantiomeric Excess (%) (Determined by HTS)
A1Catalyst ALigand X95
A2Catalyst ALigand Y80
B1Catalyst BLigand X65
B2Catalyst BLigand Y92

Note: The data presented in this table is hypothetical and for illustrative purposes.

Computational and Theoretical Investigations of R 1 3 Chlorophenyl Propan 1 Amine and Its Reactivity

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule and its influence on physical properties and biological activity. For a flexible molecule like (R)-1-(3-Chlorophenyl)propan-1-amine, which possesses several rotatable single bonds (e.g., C-C and C-N bonds), a multitude of spatial arrangements, or conformers, are possible.

Conformational analysis aims to identify the most stable conformers, which correspond to energy minima on the potential energy surface. These studies are typically performed using methods like molecular mechanics (MM) or quantum mechanics (QM). cwu.edurti.org Molecular mechanics methods, such as MM3, offer a computationally efficient way to explore the conformational space, while higher-level ab initio or DFT calculations provide more accurate energies for the identified conformers. rti.org The analysis for this compound would involve systematically rotating the key dihedral angles to map out the potential energy landscape and locate the low-energy structures.

Beyond static conformations, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the molecule in different environments, such as in solution. frontiersin.org MD simulations track the atomic movements over time, providing a picture of conformational flexibility and intermolecular interactions, which are crucial for understanding how the molecule behaves in a realistic biological or chemical system. frontiersin.orgmdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis. The values are hypothetical.

ConformerDihedral Angle (C-C-C-N)MethodRelative Energy (kcal/mol)
1 (Global Minimum)-65°DFT B3LYP/6-31G(d)0.00
2178°DFT B3LYP/6-31G(d)1.25
355°DFT B3LYP/6-31G(d)2.10

Density Functional Theory (DFT) Studies for Energetic and Electronic Properties

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net DFT calculations can provide valuable data on the energetic and electronic characteristics of this compound.

A key aspect of these studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netscispace.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic properties. nih.govmdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netnih.gov For this compound, the MEP would likely show a negative potential around the nitrogen atom of the amine group and the chlorine atom, with positive potential near the amine hydrogens.

Table 2: Illustrative Quantum Chemical Descriptors for this compound This table presents hypothetical data that would be generated from DFT calculations.

PropertyCalculated ValueMethod
HOMO Energy-6.2 eVB3LYP/6-311+G(d,p)
LUMO Energy-0.5 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.7 eVB3LYP/6-311+G(d,p)
Dipole Moment2.1 DebyeB3LYP/6-311+G(d,p)

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, which is essential for structural elucidation. researchgate.net Methods like DFT can accurately compute the parameters associated with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.govnih.govresearchgate.net

For NMR spectroscopy, the chemical shifts of ¹H and ¹³C nuclei can be calculated. mdpi.comresearchgate.net By computing the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be derived. Comparing these predicted spectra with experimental data serves as a powerful tool for confirming the structure and assigning specific signals to the corresponding atoms in the molecule. researchgate.net

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. mdpi.com These calculations involve determining the second derivatives of the energy with respect to atomic displacements. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other factors, the computed frequencies are typically multiplied by a scaling factor to improve agreement with experimental results. nih.govresearchgate.net

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound This table provides an example of predicted NMR data. TMS is used as a reference.

AtomPredicted ¹H Shift (ppm)AtomPredicted ¹³C Shift (ppm)
CH-amine4.15C-amine58.2
CH₂1.70C-Cl134.5
CH₃0.95C-ipso145.8
Aromatic-H7.20-7.40Aromatic-C126.0-130.0

Table 4: Example of Predicted IR Vibrational Frequencies for Key Functional Groups This table shows representative data from a vibrational frequency calculation.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Intensity
N-H stretch3510, 34253370, 3288Medium
Aromatic C-H stretch3150-30803024-2957Medium
Aliphatic C-H stretch3050-29802928-2861Strong
C=C stretch (aromatic)1620, 15951555, 1531Strong
C-Cl stretch10901046Strong

Elucidation of Reaction Mechanisms and Stereoselectivity through Computational Chemistry

Understanding the mechanism of chemical reactions, particularly those that create chiral centers, is a central goal of computational chemistry. For the synthesis of this compound, computational methods can elucidate the reaction pathways and explain the origin of its specific stereochemistry. rsc.org

A common route to chiral amines is the asymmetric reduction of a corresponding ketone or imine, often using a chiral catalyst, which can be a metal complex, an organocatalyst, or an enzyme. mdpi.comresearchgate.net DFT calculations can be used to model the entire reaction coordinate. This involves locating the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS). clockss.orgnih.gov The calculated energy difference between the reactants and the transition state gives the activation energy barrier, which determines the reaction rate.

To explain stereoselectivity, one would model the reaction pathways leading to both the (R) and (S) enantiomers. By comparing the activation energies of the two diastereomeric transition states (TS-R and TS-S), the preferred pathway can be identified. nih.govresearchgate.net The enantiomer formed via the lower-energy transition state will be the major product. For example, in an enzyme-catalyzed reaction, modeling the substrate docked within the enzyme's active site can reveal key non-covalent interactions (like hydrogen bonds or steric repulsion) that stabilize one transition state over the other, thus dictating the stereochemical outcome. nih.govrsc.org

Application of Machine Learning and Artificial Intelligence in Biocatalytic System Design

The design and engineering of enzymes for specific catalytic tasks has been revolutionized by the integration of machine learning (ML) and artificial intelligence (AI). nih.govdigitellinc.com These computational tools can accelerate the development of highly efficient and selective biocatalysts for the synthesis of chiral amines like this compound. dovepress.com

The process typically involves a design-build-test-learn cycle. researchgate.net Large datasets are generated by creating numerous enzyme variants (e.g., through mutagenesis) and testing their catalytic performance (activity and enantioselectivity). researchgate.net An ML model is then trained on this sequence-function data. The trained model can predict the performance of new, unseen enzyme sequences, thereby guiding engineers toward the most promising mutations and reducing the need for extensive experimental screening.

Q & A

Q. What are the optimized synthetic routes for enantioselective preparation of (R)-1-(3-Chlorophenyl)propan-1-amine?

Answer: A common method involves reductive amination of 3-chlorophenylacetone using chiral catalysts or chiral auxiliaries to achieve enantioselectivity. For example:

  • Step 1: React 3-chlorophenylacetone with ammonia or a primary amine source under hydrogen gas (H₂) in the presence of a chiral catalyst like (R)-BINAP-Ru complexes for asymmetric hydrogenation .
  • Step 2: Purify the product via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
  • Validation: Confirm enantiomeric purity using polarimetry or chiral HPLC with a Chiralpak® AD-H column .

Q. How can the structural configuration of this compound be confirmed?

Answer:

  • X-ray crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivatives) and analyze using SHELXL for refinement .
  • NMR spectroscopy : Compare the 1^1H and 13^{13}C NMR spectra with computational models (e.g., DFT calculations) to verify stereochemistry. The 3-chlorophenyl group’s aromatic protons show distinct splitting patterns (e.g., doublets at δ 7.2–7.4 ppm) .

Advanced Research Questions

Q. How to design a pharmacological assay to evaluate this compound’s role in apoptosis modulation?

Answer:

  • Cell-based assays : Use flow cytometry with Annexin V-FITC/PI staining in cancer cell lines (e.g., HeLa or MCF-7) to quantify apoptotic cells.
  • Western blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratio changes after treatment. Dose-response curves (0.1–100 µM) and controls (e.g., staurosporine) are critical .
  • Data interpretation : Address variability by normalizing to cell viability (MTT assay) and replicating across ≥3 independent experiments .

Q. How to resolve contradictions in reported IC₅₀ values for this compound across studies?

Answer: Contradictions may arise from:

  • Cell line differences : Test the compound in standardized lines (e.g., NCI-60 panel) under identical conditions (e.g., 48-hour exposure, serum-free media).
  • Assay sensitivity : Compare methodologies (e.g., MTT vs. ATP-lite assays) and validate with a reference compound (e.g., doxorubicin).
  • Chemical purity : Ensure enantiomeric excess (>98%) via chiral HPLC to exclude racemic mixture interference .

Q. What analytical strategies differentiate this compound from its hydrochloride salt form?

Answer:

  • Thermogravimetric analysis (TGA) : The hydrochloride salt shows a weight loss step at 200–250°C corresponding to HCl release.
  • IR spectroscopy : Free amine exhibits N–H stretches (~3300 cm⁻¹), absent in the salt form.
  • Elemental analysis : Confirm Cl⁻ content via ion chromatography or titrimetry .

Experimental Design & Safety

Q. What are critical safety protocols for handling this compound in the laboratory?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact. Use a fume hood for weighing and synthesis.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before transferring to halogenated waste containers .
  • Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference
1^1H NMR (CDCl₃)δ 1.2 (t, 3H, CH₃), δ 3.1 (q, 1H, CH-NH₂)
Chiral HPLCRetention time: 8.2 min (R-enantiomer)
X-rayCCDC deposition number: [To be generated]

Q. Table 2: Example Pharmacological Assay Conditions

ParameterCondition
Cell lineHeLa (ATCC® CCL-2™)
Incubation time48 hours
Concentration range0.1–100 µM
Positive controlStaurosporine (1 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3-Chlorophenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
(R)-1-(3-Chlorophenyl)propan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.